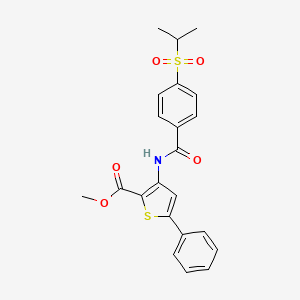![molecular formula C18H17N3O3S B2775269 N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide CAS No. 886913-73-1](/img/structure/B2775269.png)
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a member of the oxadiazole family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Scientific Research Applications
Pharmacological Potential and Toxicity Assessment
Computational and Pharmacological Evaluation : Research has shown the significance of 1,3,4-oxadiazole derivatives in pharmacology. A study focused on the computational and pharmacological potential of these derivatives, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The findings suggest that compounds with 1,3,4-oxadiazole cores exhibit diverse pharmacological activities, with specific derivatives showing moderate inhibitory effects across different assays, highlighting their potential in developing new therapeutic agents (Faheem, 2018).
Anticancer Activity
Design, Synthesis, and Evaluation : A study on the synthesis and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed that most tested compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, with some derivatives demonstrating higher activities than the reference drug etoposide. This suggests the potential of 1,3,4-oxadiazole derivatives as anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Antioxidant Activities
Hirshfeld Surfaces and Biological Studies : Another study highlighted the synthesis of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, examining their crystal structures and biological activities. These compounds showed good antibacterial and potent antioxidant activities, indicating their utility in developing new antimicrobial and antioxidant agents (Karanth et al., 2019).
Antidiabetic Screening
In Vitro Antidiabetic Activity : The synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives containing the 1,3,4-oxadiazole moiety were characterized and evaluated for antidiabetic activity. These studies showcase the potential of 1,3,4-oxadiazole derivatives in managing diabetes, contributing to the development of new antidiabetic medications (Lalpara et al., 2021).
Material Science Applications
Extended Applicability in Polymeric Materials : Research on the synthesis of polymerizable phenolphthalein derivatives with pH-sensitive properties illustrates the broader applicability of oxadiazole derivatives in creating color switchable materials. This highlights the integration of oxadiazole derivatives in material science, particularly in developing smart materials with potential applications in sensors and displays (Fleischmann et al., 2012).
properties
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-25-15-9-5-6-13(12-15)17-20-21-18(24-17)19-16(22)10-11-23-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGFCXKKXHXTAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole](/img/structure/B2775186.png)
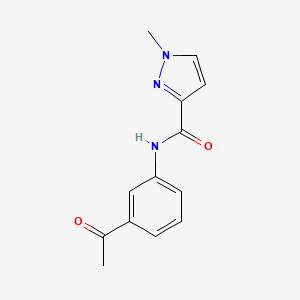
![4-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2775190.png)
![3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine](/img/structure/B2775193.png)
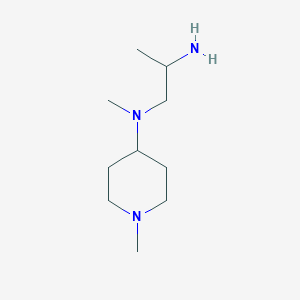
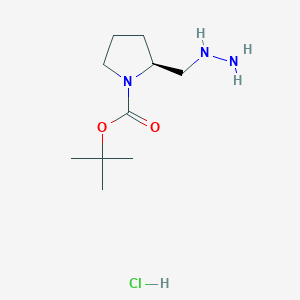
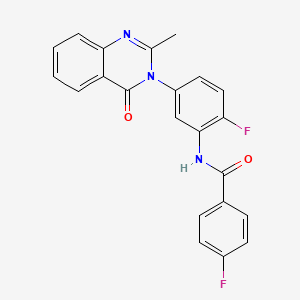


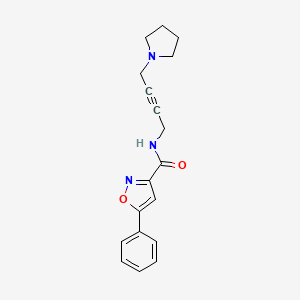
![2-[(4-Nitrophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2775203.png)
